(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium
Description
(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, an indole moiety, and an oxidoazanium group
Properties
IUPAC Name |
1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-methylmethanimine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O/c1-22(24)8-10-9-23(14-5-3-2-4-12(10)14)15-13(17)6-11(7-21-15)16(18,19)20/h2-9H,1H3/b22-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXRGCJJCUXOKP-UYOCIXKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C/C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl)/[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized catalysts and reaction conditions tailored to large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, (Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it valuable for investigating cellular processes and identifying potential therapeutic targets.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity profile make it a promising candidate for developing new pharmaceuticals with specific biological activities.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and lead to the creation of advanced materials for various applications.
Mechanism of Action
The mechanism of action of (Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium include other indole derivatives and pyridine-based compounds. Examples include:
- Azoxymethane
- 1,2,3-Triazoles
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features. The presence of both indole and pyridine moieties, along with the chlorine and trifluoromethyl substitutions, provides a distinct reactivity profile and potential for diverse applications.
Biological Activity
(Z)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}methylidene)(methyl)oxidoazanium is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of a pyridine ring with chloro and trifluoromethyl substitutions, linked to an indole moiety. Its molecular formula is , with a molecular weight of 478.78 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related pyridine derivatives have shown their ability to inhibit tumor growth in various cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of cell signaling pathways .
Table 1: Summary of Antitumor Studies
| Study Reference | Compound Tested | Cell Lines | Key Findings |
|---|---|---|---|
| PQR620 | 66 cancer lines | Inhibited growth and induced apoptosis | |
| Similar derivatives | OVCAR-3 (ovarian carcinoma) | Significant tumor growth inhibition |
The mechanism by which this compound exerts its effects is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it targets the mTOR pathway, which is crucial for cellular growth and metabolism. Inhibition of this pathway leads to reduced cell proliferation and increased apoptosis in cancer cells .
Case Study 1: In Vivo Efficacy
In an ovarian carcinoma mouse xenograft model, daily administration of a structurally similar compound demonstrated significant tumor suppression compared to controls. The study highlighted the compound's ability to penetrate the blood-brain barrier, suggesting potential applications in treating central nervous system tumors .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related compounds. These studies revealed that certain derivatives could attenuate seizure activity in models of epilepsy, indicating their potential utility in neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
